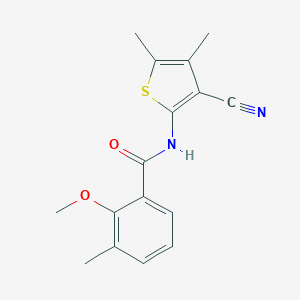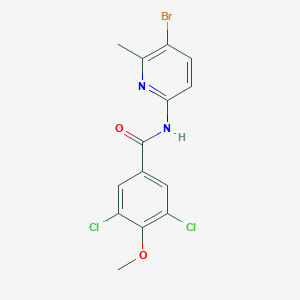![molecular formula C22H23N5O2S B244295 N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3-propoxybenzamide](/img/structure/B244295.png)
N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3-propoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3-propoxybenzamide, also known as ETTB, is a chemical compound that has been widely used in scientific research for its unique properties. This compound has been synthesized using various methods and has been found to have significant applications in the field of biochemistry and pharmacology.
作用机制
The mechanism of action of N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3-propoxybenzamide involves the inhibition of CK2 activity by binding to its ATP-binding site. CK2 is a protein kinase that is involved in the phosphorylation of various cellular proteins, including transcription factors, signaling molecules, and cell cycle regulators. The inhibition of CK2 activity by N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3-propoxybenzamide prevents the phosphorylation of its substrates, leading to the inhibition of various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3-propoxybenzamide has been found to have various biochemical and physiological effects, including the inhibition of CK2 activity, the inhibition of cancer cell growth, and the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3-propoxybenzamide has also been found to have a high selectivity for CK2, with little or no effect on other protein kinases.
实验室实验的优点和局限性
One of the main advantages of using N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3-propoxybenzamide in lab experiments is its high selectivity for CK2, which allows for the specific inhibition of CK2 activity without affecting other protein kinases. N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3-propoxybenzamide has also been found to be stable and soluble in various solvents, making it easy to use in lab experiments. However, one of the limitations of using N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3-propoxybenzamide in lab experiments is its high cost, which may limit its use in large-scale experiments.
未来方向
There are several future directions for the use of N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3-propoxybenzamide in scientific research. One of the main directions is the development of N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3-propoxybenzamide-based therapeutics for the treatment of cancer. N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3-propoxybenzamide has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential therapeutic agent for cancer. Another direction is the use of N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3-propoxybenzamide in the study of CK2 signaling pathways and its role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Finally, the development of new and more efficient synthesis methods for N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3-propoxybenzamide may also be a future direction for the use of this compound in scientific research.
Conclusion:
In conclusion, N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3-propoxybenzamide is a chemical compound that has been widely used in scientific research for its unique properties. This compound has been synthesized using various methods and has been found to have significant applications in the field of biochemistry and pharmacology. N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3-propoxybenzamide has been found to be a potent and selective inhibitor of the protein kinase CK2, with little or no effect on other protein kinases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential therapeutic agent for cancer. The use of N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3-propoxybenzamide in scientific research has several advantages and limitations, and there are several future directions for its use in the study of CK2 signaling pathways and the development of new therapeutics for cancer.
合成方法
N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3-propoxybenzamide can be synthesized using various methods, including the Suzuki-Miyaura coupling reaction and the Buchwald-Hartwig amination reaction. The Suzuki-Miyaura coupling reaction involves the reaction of 3-ethyl-6-bromo-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole with 5-(2-methylphenyl)-2-(propoxy)boronic acid in the presence of a palladium catalyst. The Buchwald-Hartwig amination reaction involves the reaction of 3-ethyl-6-chloro-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole with 5-(2-methylphenyl)-2-(propoxy)aniline in the presence of a palladium catalyst.
科学研究应用
N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3-propoxybenzamide has been extensively used in scientific research as a potent and selective inhibitor of the protein kinase CK2. CK2 is a serine/threonine protein kinase that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3-propoxybenzamide has been found to inhibit the activity of CK2 by binding to its ATP-binding site, thereby preventing the phosphorylation of its substrates. N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3-propoxybenzamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential therapeutic agent for cancer.
属性
分子式 |
C22H23N5O2S |
|---|---|
分子量 |
421.5 g/mol |
IUPAC 名称 |
N-[5-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3-propoxybenzamide |
InChI |
InChI=1S/C22H23N5O2S/c1-4-11-29-17-8-6-7-15(12-17)20(28)23-18-13-16(10-9-14(18)3)21-26-27-19(5-2)24-25-22(27)30-21/h6-10,12-13H,4-5,11H2,1-3H3,(H,23,28) |
InChI 键 |
XEUAOSGDZMOPMM-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C3=NN4C(=NN=C4S3)CC)C |
规范 SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C3=NN4C(=NN=C4S3)CC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-chloro-5-(propanoylamino)phenyl]biphenyl-4-carboxamide](/img/structure/B244212.png)
![2-(2,4-dichlorophenoxy)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B244213.png)
![2-(2,4-dichlorophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B244214.png)
![2-(2,4-dichlorophenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide](/img/structure/B244216.png)
![N-(3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244217.png)
![2-(2,4-dichlorophenoxy)-N-[4-(isobutyrylamino)-3-methoxyphenyl]propanamide](/img/structure/B244218.png)
![2-(2,4-dichlorophenoxy)-N-[4-(isobutyrylamino)phenyl]propanamide](/img/structure/B244219.png)
![3,5-dimethoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B244220.png)
![N-(3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244221.png)
![2-(2-chlorophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B244223.png)

![2-(3,5-dimethylphenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B244231.png)

![Methyl 3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B244235.png)